molecular formula C24H26N6O3 B2541007 (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579441-54-6

(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2541007
CAS No.: 579441-54-6
M. Wt: 446.511
InChI Key: IYIYKOVXJUTGOQ-MZJWZYIUSA-N
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Description

The compound (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a Schiff base (benzylidene) moiety at the 1-position and a 3-isopropoxypropyl carboxamide substituent at the 3-position. This structural framework is associated with biological activities common to pyrroloquinoxalines, such as kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-15(2)33-13-7-12-26-24(32)20-21-23(29-18-10-5-4-9-17(18)28-21)30(22(20)25)27-14-16-8-3-6-11-19(16)31/h3-6,8-11,14-15,31H,7,12-13,25H2,1-2H3,(H,26,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIYKOVXJUTGOQ-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its antioxidant, anticancer, and antibacterial properties.

Synthesis and Structural Characterization

The synthesis of the target compound involves a condensation reaction between 3-amino-2-hydroxyacetophenone and salicylaldehyde in ethanol under reflux conditions. The resulting product is characterized by its light brown powder form and has been analyzed using X-ray crystallography to confirm its structure and purity. The elemental analysis revealed a composition consistent with the expected formula of C₁₅H₁₈N₄O₃.

Table 1: Elemental Analysis Results

ElementCalculated (%)Found (%)
C70.5870.56
H5.135.09
N5.495.52

Antioxidant Activity

Pyrrolo[2,3-b]quinoxaline derivatives are known for their antioxidant properties. A study employing the DPPH assay demonstrated that similar compounds exhibit significant radical scavenging activity. For instance, derivatives of pyrrolo[2,3-b]quinoxaline showed comparable efficacy to established antioxidants like Trolox and gallic acid in scavenging hydroxyl radicals . This suggests that this compound may also possess potent antioxidant capabilities.

Anticancer Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have been shown to activate Sirtuin 6 (Sirt6), a protein involved in DNA repair and cellular stress responses . This activation leads to reduced inflammation and apoptosis in cancer cells. The compound's structure suggests potential interactions with cancer-related pathways, making it a candidate for further anticancer studies.

Case Studies

Several studies have highlighted the biological potential of pyrrolo[2,3-b]quinoxaline derivatives:

  • Antioxidant Evaluation : A study assessed multiple derivatives for their ability to scavenge free radicals using the DPPH assay. The most effective derivative demonstrated an overall rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} for hydroxyl radical scavenging .
  • Anticancer Mechanism : In vitro studies on Sirt6 activators indicated that certain pyrrolo[1,2-a]quinoxaline derivatives significantly suppressed pro-inflammatory cytokine production and showed promise against SARS-CoV-2 infection .

Comparison with Similar Compounds

Core Structural Variations

The following analogues share the pyrrolo[2,3-b]quinoxaline core but differ in substituents (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-hydroxybenzylidene, 3-isopropoxypropyl C₂₅H₂₈N₆O₃ 484.54 (calculated)
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4-dihydroxybenzylidene, 2-methoxyethyl C₂₁H₂₀N₆O₄ 444.43 (calculated)
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-hydroxybenzylidene, 2-methoxyethyl C₂₁H₂₀N₆O₃ 404.43
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-ethoxy-4-hydroxybenzylidene, 2-(cyclohexenyl)ethyl C₂₉H₃₁N₆O₄ 543.61 (calculated)
N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-pyridinylmethylene, allyl C₂₀H₁₈N₇O 388.41 (calculated)

Key Observations :

  • Benzylidene Modifications : The target’s 2-hydroxybenzylidene group (ortho-hydroxy) contrasts with analogues featuring 3-hydroxy (meta, ), 3,4-dihydroxy (catechol-like, ), or 3-ethoxy-4-hydroxy (bulky alkoxy, ). These substitutions influence electronic properties, solubility, and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
LogP (predicted) ~3.2 (high lipophilicity) ~2.1 ~3.8 ~1.9
Hydrogen Bond Donors 3 3 4 3
Hydrogen Bond Acceptors 7 6 8 6
Topological Polar Surface Area (Ų) 112 109 127 98

Analysis :

  • The 3-isopropoxypropyl chain in the target increases logP compared to (2-methoxyethyl) but remains less lipophilic than (cyclohexenyl-ethyl).
  • The pyridinylmethylene group in reduces logP due to the polarizable nitrogen atom.

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